1-Hexene, 6-methoxy-
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Overview
Description
1-Hexene, 6-methoxy- is an organic compound that belongs to the class of alkenes It is characterized by a hexene backbone with a methoxy group attached to the sixth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexene, 6-methoxy- can be synthesized through multiple-step organic reactions. One common method involves the alkylation of 1-hexene with methanol in the presence of a strong acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 1-hexene, 6-methoxy- often involves the trimerization of ethylene followed by selective functionalization. Catalysts such as Phillips catalysts are used to achieve high selectivity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Hexene, 6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed:
Oxidation: 6-methoxyhexanol, 6-methoxyhexanal, and 6-methoxyhexanoic acid.
Reduction: 6-methoxyhexane.
Substitution: 6-chlorohexene, 6-bromohexene.
Scientific Research Applications
1-Hexene, 6-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Hexene, 6-methoxy- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
1-Hexene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
6-Methoxyhexane: Saturated version of 1-Hexene, 6-methoxy-, with different chemical properties.
1-Hexanol: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity.
Uniqueness: 1-Hexene, 6-methoxy- is unique due to the presence of both an alkene and a methoxy group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
5084-33-3 |
---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
6-methoxyhex-1-ene |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7-8-2/h3H,1,4-7H2,2H3 |
InChI Key |
UIPIUTVEKQBIMC-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCC=C |
Origin of Product |
United States |
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